(E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)pyrimidin-5-yl)acrylamide
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Overview
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)pyrimidin-5-yl)acrylamide is a synthetic organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)pyrimidin-5-yl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-(dimethylamino)pyrimidine.
Formation of the Intermediate: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with a suitable amine to form an imine intermediate.
Aldol Condensation: The imine intermediate undergoes aldol condensation with an acrylamide derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)pyrimidin-5-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)pyrimidin-5-yl)acrylamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design and development.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)pyrimidin-5-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)pyrimidin-5-yl)prop-2-enamide
- (E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)pyrimidin-5-yl)but-2-enamide
Uniqueness
The uniqueness of (E)-3-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)pyrimidin-5-yl)acrylamide lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its combination of aromatic and heterocyclic moieties allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)pyrimidin-5-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-21(2)17-18-10-13(11-19-17)20-16(22)8-6-12-5-7-14(23-3)15(9-12)24-4/h5-11H,1-4H3,(H,20,22)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTVPHCXGPQXOW-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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